molecular formula C8H6BrNO B6202916 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one CAS No. 1196154-12-7

2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Cat. No.: B6202916
CAS No.: 1196154-12-7
M. Wt: 212
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one” is a chemical compound with the CAS Number: 1196154-12-7 . It has a molecular weight of 212.05 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of this compound or its analogues can be achieved through direct oxidation of 2,3-cyclopentenopyridine analogues . This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The reaction yields high yield and excellent chemoselectivity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO/c9-8-4-1-5-6 (10-8)2-3-7 (5)11/h1,4H,2-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 212.05 . More detailed physical and chemical properties would require laboratory analysis.

Scientific Research Applications

Synthesis Methods and Intermediates

2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one serves as a crucial intermediate in various synthetic chemistry applications. For instance, its synthesis has been explored through bromination processes, where substituted cyclopenta[b]indoles are selectively brominated to provide bromoindoles, indicating the chemical's role in generating functionalized heterocycles (Lachance & Wing Yan Chan, 2003). Additionally, efficient synthesis routes have been developed to create this compound from commercially available precursors, showcasing its importance in producing non-glycosidic cardiotonic agents (Robert et al., 2007). This highlights its versatility as an intermediate for diverse medicinal chemistry applications.

Pharmaceutical Research

In pharmaceutical research, this compound has been used in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Its utilization as a side-chain in the production of fourth-generation cephalosporins exemplifies its significance in drug development, emphasizing the compound's role in synthesizing complex pharmaceuticals (Fu Chun, 2007).

Materials Science and Optical Studies

The compound has also found applications in materials science, particularly in the study of non-linear optical (NLO) properties and antimicrobial activities. Spectroscopic and density functional theory (DFT) studies on related bromopyridines have contributed to understanding the molecule's electronic structure and potential applications in creating materials with specific optical properties (Vural & Kara, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It’s recommended to refer to the MSDS for complete safety and handling instructions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one involves the bromination of 5H,6H,7H-cyclopenta[b]pyridin-5-one.", "Starting Materials": [ "5H,6H,7H-cyclopenta[b]pyridin-5-one", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Mix 5H,6H,7H-cyclopenta[b]pyridin-5-one with acetic acid and add bromine dropwise while stirring at room temperature.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture and add hydrogen peroxide to quench the excess bromine.", "Filter the precipitated product and wash with water.", "Dry the product under vacuum to obtain 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one." ] }

1196154-12-7

Molecular Formula

C8H6BrNO

Molecular Weight

212

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.